

6-Nitro-3,4-dihydronaphthalen-1(2H)-one CAS number 22246-26-0

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Compound of Interest

Compound Name: 6-Nitro-3,4-dihydronaphthalen-1(2H)-one

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An In-depth Technical Guide to **6-Nitro-3,4-dihydronaphthalen-1(2H)-one** (CAS 22246-26-0)

Abstract

6-Nitro-3,4-dihydronaphthalen-1(2H)-one, commonly known as 6-nitro-1-tetralone, is a pivotal synthetic intermediate whose strategic importance is rooted in the versatile chemistry of its constituent functional groups. The 1-tetralone scaffold itself is a core structural motif in numerous natural products and pharmacologically active molecules.^{[1][2]} The introduction of a nitro group at the C-6 position provides a critical chemical handle for extensive molecular derivatization, most notably through its reduction to the corresponding amine. This guide offers a comprehensive technical overview of 6-nitro-1-tetralone, detailing its physicochemical properties, synthesis, spectroscopic signature, key chemical transformations, and applications, with a focus on providing actionable insights for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical & Structural Data

6-Nitro-1-tetralone is a yellow crystalline solid at ambient temperature.^[3] Its bicyclic structure, combining an aromatic ring with a cyclohexanone moiety, imparts a unique blend of reactivity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system and the reactivity of the entire molecule.

Table 1: Key Physicochemical Properties of 6-Nitro-1-tetralone

Property	Value	Source(s)
CAS Number	22246-26-0	[3][4]
Molecular Formula	C ₁₀ H ₉ NO ₃	[3][4]
Molecular Weight	191.18 g/mol	[3][4]
Appearance	Yellow Crystalline Solid	[3]
Melting Point	117-118 °C	[3][4]
Boiling Point	361.2 °C at 760 mmHg (Predicted)	[3][4]
Density	1.322 g/cm ³ (Predicted)	[3][4]
Synonyms	6-Nitro- α -tetralone, 6-Nitro-1-tetralone	[3][4]

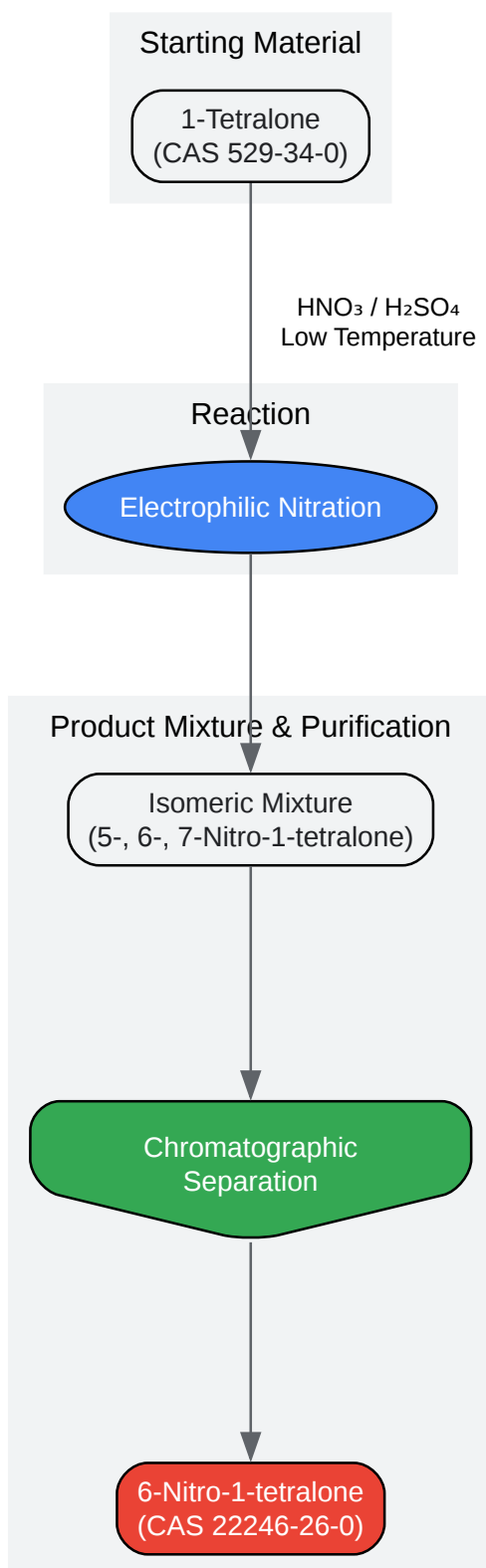
Synthesis and Mechanistic Considerations

The primary route to 6-nitro-1-tetralone is the electrophilic aromatic nitration of its parent compound, 1-tetralone. The outcome of this reaction is highly dependent on the reaction conditions, as the substitution pattern on the aromatic ring is governed by the directing effects of the carbonyl group and the fused aliphatic ring.

The Rationale of Electrophilic Nitration

The nitration of 1-tetralone involves the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids. While the ketone is a deactivating, meta-directing group, electrophilic substitution occurs preferentially on the activated aromatic ring. The directing effects often lead to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[1][5] Achieving regioselectivity for the 6-nitro position is challenging and often requires alternative strategies or careful control of reaction conditions. One reported strategy involves the nitration of tetralin, followed by oxidation of the resulting 6-nitrotetralin to afford 6-nitro-1-tetralone.[1]

Diagram: General Synthesis Workflow



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Caption: Synthetic workflow for 6-Nitro-1-tetralone via nitration.

Experimental Protocol: Nitration of 1-Tetralone

This protocol is a generalized procedure based on established methods for tetralone nitration. Yields and isomer ratios are highly variable.

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.
- **Substrate Addition:** Slowly add 1-tetralone (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is formed.
- **Nitrating Agent Addition:** Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.05 eq.) to a separate portion of cooled concentrated sulfuric acid. Add this mixture dropwise to the 1-tetralone solution over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.^[6]
- **Reaction:** After the addition is complete, stir the mixture at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.
- **Isolation & Purification:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product, an isomeric mixture, is then dried and purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the 6-nitro-1-tetralone isomer.

Spectroscopic Characterization

Structural confirmation of **6-Nitro-3,4-dihydronaphthalen-1(2H)-one** is unequivocally achieved through a combination of spectroscopic techniques.^{[7][8]}

Table 2: Expected Spectroscopic Signatures

Technique	Expected Features
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Strong, sharp C=O stretch ($\sim 1690\text{ cm}^{-1}$)- Strong, asymmetric NO₂ stretch ($\sim 1520\text{ cm}^{-1}$)- Strong, symmetric NO₂ stretch ($\sim 1350\text{ cm}^{-1}$)- Aromatic C=C stretches ($\sim 1600\text{ cm}^{-1}$)- Aliphatic C-H stretches ($\sim 2850\text{--}2950\text{ cm}^{-1}$)
¹ H NMR Spectroscopy	<ul style="list-style-type: none">- Aromatic protons appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm region.- Aliphatic protons at C2, C3, and C4 appearing as multiplets or triplets in the δ 2.0-3.5 ppm region.
¹³ C NMR Spectroscopy	<ul style="list-style-type: none">- Carbonyl carbon (C1) signal at $\delta > 190$ ppm.- Aromatic carbons in the δ 120-150 ppm range.- Aliphatic carbons (C2, C3, C4) in the δ 20-40 ppm range.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at $m/z = 191$.- Characteristic fragmentation patterns including loss of NO₂ ($m/z = 145$) and CO ($m/z = 163$).

Chemical Reactivity and Strategic Transformations

The synthetic utility of 6-nitro-1-tetralone stems from the reactivity of its nitro and ketone functionalities. These groups allow for orthogonal chemical modifications, making it a versatile precursor.

Reduction of the Nitro Group

The most significant transformation of 6-nitro-1-tetralone is the reduction of its nitro group to form 6-amino-3,4-dihydronaphthalen-1(2H)-one (6-amino-1-tetralone). This reaction is pivotal as it converts a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating amino group, which can then serve as a nucleophile or be converted into a diazonium salt for a wide range of Sandmeyer-type reactions.^[9] Common reduction methods include catalytic hydrogenation or the use of reducing metals in acidic media.^{[9][10]}

Experimental Protocol: Catalytic Hydrogenation to 6-Amino-1-tetralone

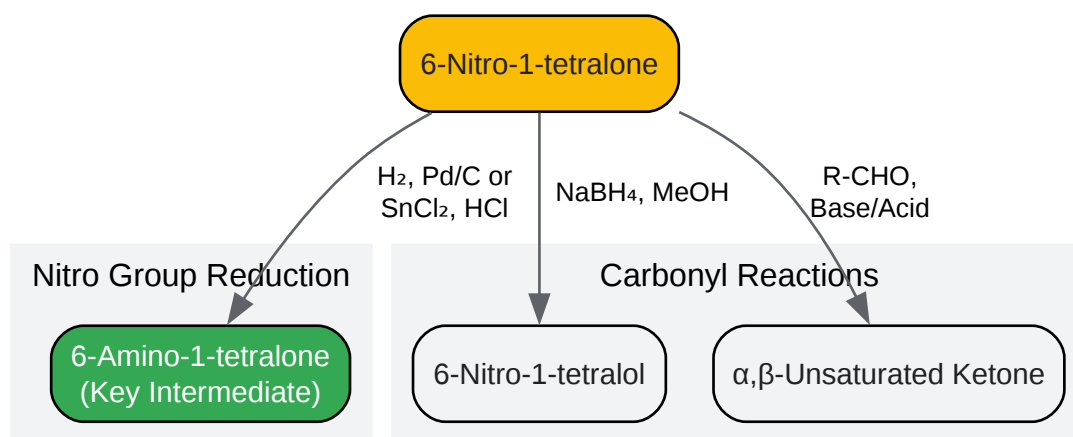
- **Setup:** To a solution of 6-nitro-1-tetralone (1.0 eq.) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
- **Hydrogenation:** Place the suspension in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to a hydrogen gas atmosphere (typically 50-60 psi).[\[6\]](#)
- **Reaction:** Vigorously stir the reaction mixture at room temperature for 4-16 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC for the disappearance of the starting material.
- **Work-up:** Upon completion, carefully vent the hydrogen atmosphere and purge the system with an inert gas (e.g., nitrogen or argon).
- **Isolation:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1-tetralone, which can be purified by recrystallization or column chromatography.

Reactions of the Carbonyl Group

The ketone functionality can undergo a variety of standard carbonyl reactions, such as:

- **Reduction:** Reduction with agents like sodium borohydride (NaBH_4) yields the corresponding secondary alcohol, 6-nitro-1,2,3,4-tetrahydronaphthalen-1-ol.[\[11\]](#)
- **Condensation:** The α -methylene protons are acidic and can participate in base- or acid-catalyzed aldol-type condensation reactions to form α,β -unsaturated ketones.[\[12\]](#)

Diagram: Key Chemical Transformations



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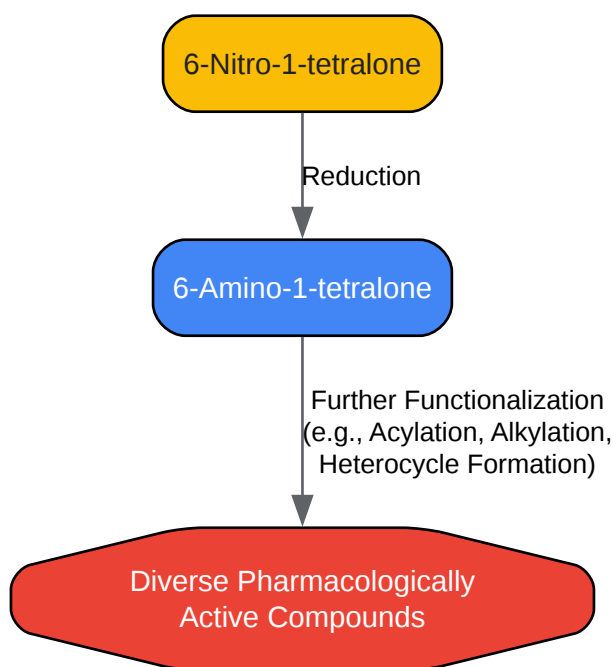
Caption: Key reactions of 6-Nitro-1-tetralone.

Applications in Drug Discovery and Development

6-Nitro-1-tetralone is primarily valued as a building block for more complex molecules, particularly in the pharmaceutical sector.[3] The 1-tetralone framework is a privileged scaffold found in compounds with diverse biological activities, including antidepressant, anticancer, and anti-Alzheimer's properties.[13]

The conversion of 6-nitro-1-tetralone to 6-amino-1-tetralone is the gateway to these applications. The resulting aminotetralone is a precursor for synthesizing compounds with potential neurological, anti-inflammatory, or analgesic activities.[14] Its utility lies in the ability to construct novel heterocyclic systems or to introduce diverse side chains onto the amino group, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Diagram: Role as a Synthetic Precursor



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Caption: Pathway from 6-Nitro-1-tetralone to therapeutic targets.

Safety and Handling

As with any nitroaromatic compound, 6-nitro-1-tetralone must be handled with appropriate care.

- Hazards: The compound is considered harmful if swallowed or inhaled. It may cause skin and eye irritation.[3][15]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

6-Nitro-3,4-dihydronaphthalen-1(2H)-one is a compound of significant strategic value in modern organic and medicinal chemistry. While its synthesis requires careful control to achieve the desired regiochemistry, its true power is realized in subsequent transformations. The ability to selectively reduce the nitro group to an amine provides a robust entry point for the synthesis of a vast array of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for leveraging its full potential as a versatile building block in the creation of novel chemical entities.

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References

- 1. An Overview of Synthetic Approaches towards of Nitration of α -Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. 6-Nitro-1-tetralone | 22246-26-0 [chemicalbook.com]
- 5. Nitrotetralone () for sale [vulcanchem.com]
- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. lehigh.edu [lehigh.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. nbino.com [nbino.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
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